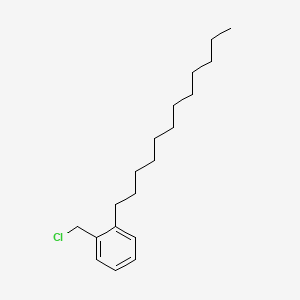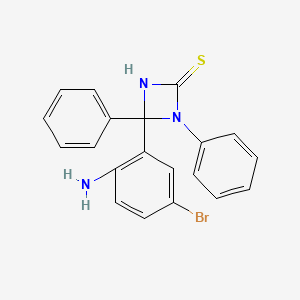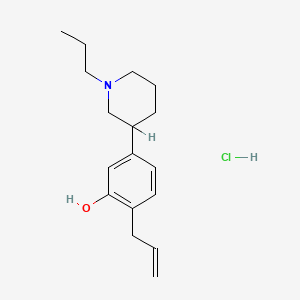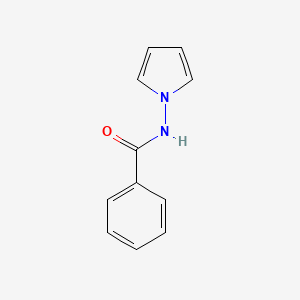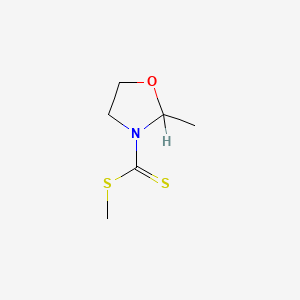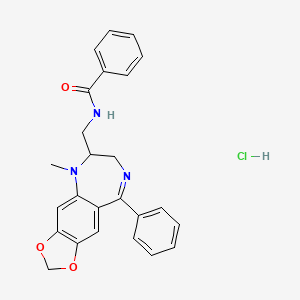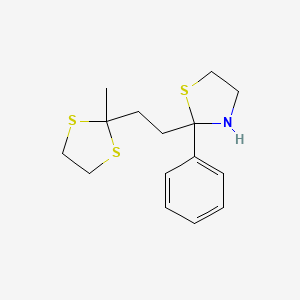
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine is an organic compound that features a thiazolidine ring substituted with a phenyl group and a 2-(2-methyl-1,3-dithiolan-2-yl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine typically involves the reaction of 2-phenylthiazolidine with 2-(2-methyl-1,3-dithiolan-2-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Substitution: The phenyl group or the dithiolan moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
科学研究应用
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: The compound could influence signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-Phenylthiazolidine: Lacks the dithiolan moiety, making it less versatile in chemical reactions.
2-(2-Methyl-1,3-dithiolan-2-yl)ethylamine: Lacks the thiazolidine ring, limiting its biological activity.
2-(2-Methyl-1,3-dithiolan-2-yl)ethylthiazole: Contains a thiazole ring instead of a thiazolidine ring, leading to different chemical properties.
Uniqueness
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine is unique due to the combination of the thiazolidine ring, phenyl group, and dithiolan moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
属性
CAS 编号 |
156000-21-4 |
|---|---|
分子式 |
C15H21NS3 |
分子量 |
311.5 g/mol |
IUPAC 名称 |
2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-2-phenyl-1,3-thiazolidine |
InChI |
InChI=1S/C15H21NS3/c1-14(17-11-12-18-14)7-8-15(16-9-10-19-15)13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 |
InChI 键 |
VGCLWENJUACTIG-UHFFFAOYSA-N |
规范 SMILES |
CC1(SCCS1)CCC2(NCCS2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




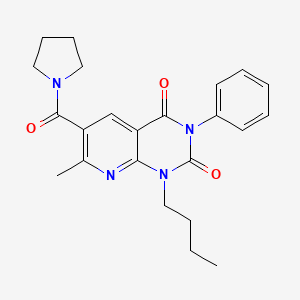
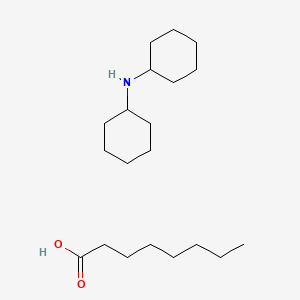
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)

